molecular formula C28H28FN5O2 B2874366 N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351827-45-6

N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

カタログ番号: B2874366
CAS番号: 1351827-45-6
分子量: 485.563
InChIキー: QVHWRWLIQGTKNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine-4-carboxamide core linked to a pyridine moiety substituted with a 1,2,4-oxadiazol-5-yl group. The oxadiazole ring is further functionalized with a 4-methylphenyl substituent, while the piperidine nitrogen is connected to a 1-(4-fluorophenyl)ethyl group. The fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability . The oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, which may influence target binding .

特性

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O2/c1-18-5-7-21(8-6-18)25-32-28(36-33-25)24-4-3-15-30-26(24)34-16-13-22(14-17-34)27(35)31-19(2)20-9-11-23(29)12-10-20/h3-12,15,19,22H,13-14,16-17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHWRWLIQGTKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Piperidine-4-carboxamide 1-(4-Fluorophenyl)ethyl, 3-(4-methylphenyl-1,2,4-oxadiazol-5-yl)pyridine Not explicitly reported
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) Piperazine-carbothioamide Chloro-trifluoromethylpyridine, 4-methoxypyridine Bacterial PPTase inhibitor; attenuates bacterial growth
tert-Butyl (2S)-Cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate Pyrazole-carboxamide 4-Fluorophenyl, 2,6-dimethoxyphenyl Neurotensin receptor (NTS1/NTS2) agonist/antagonist
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide Pyrrolidinone-piperidine 4-Methoxyphenyl, tetrahydro-2H-pyran-4-ylmethyl Not reported
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide Pyrimidine-piperidine 4-Ethylphenoxy, 4-fluorobenzyl Not reported
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole-pyrazole 4-Fluorophenyl, 4-methylphenyl Biological studies related to pyrazolines

Analysis of Structural Variations and Implications

Heterocyclic Core Modifications

  • Oxadiazole vs. Triazole/Pyrazole (Target vs. ): The 1,2,4-oxadiazole ring in the target compound offers enhanced metabolic stability compared to triazole or pyrazole rings, which may undergo faster oxidative degradation.
  • Pyridine vs. Pyrimidine (Target vs. ) : The pyridine moiety in the target compound may confer better π-stacking interactions than pyrimidine, but pyrimidine derivatives often exhibit improved solubility due to nitrogen-rich aromatic systems .

Substituent Effects

  • Fluorophenyl Groups (Target, ) : The 4-fluorophenyl group is conserved across multiple compounds, likely due to its ability to enhance membrane permeability and resistance to cytochrome P450-mediated metabolism.
  • Methyl vs. Methoxy Substitutions (Target vs.

Pharmacokinetic Considerations

  • Carboxamide vs. Carbothioamide (Target vs. ) : The carboxamide group in the target compound may exhibit stronger hydrogen-bonding interactions compared to carbothioamide, but the latter could improve bioavailability due to reduced polarity .
  • Piperidine vs. Piperazine (Target vs.

Research Findings and Gaps

While structural analogs such as ML267 and neurotensin receptor modulators demonstrate clear biological activity, the target compound lacks explicit pharmacological data in the provided evidence. Key research gaps include:

ADME Profiling : Comparative studies on solubility, metabolic stability, and protein binding relative to analogs (e.g., ) are critical for therapeutic development.

Structure-Activity Relationships (SAR) : Systematic modifications to the oxadiazole substituents (e.g., replacing 4-methylphenyl with electron-withdrawing groups) could optimize potency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。